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In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings
is a cornerstone of molecular design. 2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS No.
1416549-07-9) emerges as a highly valuable and versatile building block, particularly for
researchers in pharmaceutical and materials science.[1][2] Its structure is deceptively simple,
yet it offers a powerful combination of reactive sites. The presence of an iodine atom provides a
prime handle for a multitude of cross-coupling reactions, while the fluorine atom and methyl
groups can be leveraged to fine-tune the electronic properties, metabolic stability, and binding
affinity of target molecules.[3] This guide provides an in-depth exploration of the chemical
properties, synthesis, and reactivity of this compound, offering field-proven insights for its
effective application in drug discovery and advanced material development.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is fundamental to its
application in the laboratory. The data for 2-Fluoro-5-iodo-1,3-dimethylbenzene are
summarized below. These values are critical for reaction setup, purification, and structural
confirmation.
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Property Value Source
CAS Number 1416549-07-9 ChemicalBook[4]
Molecular Formula CsHsFlI Calculated
Molecular Weight 250.05 g/mol Calculated
Boiling Point 227.3+35.0°C Predicted, ChemicalBook][5]
Density 1.686 + 0.06 g/cm3 Predicted, ChemicalBook[5]
Appearance Vari(.es; typi.cally aliquid or low- General Knowledge
melting solid

Spectroscopic Signature: While a specific spectrum for this exact molecule is not publicly
available, the expected *H NMR signals can be predicted based on related structures like 1-
fluoro-2-iodobenzene and 1,2-dimethylbenzene.[6][7] The aromatic region would show two
distinct singlets (or very narrowly split doublets) due to the symmetrical substitution pattern.
The methyl groups would appear as a single peak in the upfield region (~2.3 ppm). The fluorine
atom would induce through-bond coupling, further splitting the adjacent proton signals.

Synthesis Pathway: From Precursor to Product

The reliable synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene is crucial for its use in
research. A common and effective strategy involves the direct iodination of the corresponding
fluorinated xylene precursor.

Causality in Synthesis Design: The choice of an iodinating agent and conditions is paramount.
A combination of iodine and an oxidizing agent (like iodic acid in an acidic medium) or the use
of N-lodosuccinimide (NIS) in a strong acid like trifluoroacetic acid provides an electrophilic
iodine source ("1+") capable of reacting with the moderately activated aromatic ring. The
fluorine and methyl groups are ortho, para-directing; the iodine is directed to the position para
to the fluorine and ortho to both methyl groups, driven by sterics and electronics.
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Synthesis workflow for 2-Fluoro-5-iodo-1,3-dimethylbenzene.
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Caption: Synthesis workflow for 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Experimental Protocol: Electrophilic lodination

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (N2 or Ar), dissolve 2-fluoro-1,3-dimethylbenzene (1.0 eq) in a suitable solvent
such as trifluoroacetic acid or a mixture of acetic acid and sulfuric acid.

Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-lodosuccinimide (NIS) (1.1
eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature
and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

Workup: Upon completion, pour the reaction mixture into a beaker of ice water containing a
solution of sodium thiosulfate to quench any remaining iodine.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.qg., diethyl ether or
ethyl acetate) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOea), filter, and concentrate under reduced pressure. The crude product can be
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purified by flash column chromatography on silica gel to yield the pure 2-Fluoro-5-iodo-1,3-
dimethylbenzene.

Chemical Reactivity: A Hub for Cross-Coupling
Chemistry

The synthetic utility of 2-Fluoro-5-iodo-1,3-dimethylbenzene stems from the differential
reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-F
bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at
the 5-position.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential
for constructing the biaryl scaffolds prevalent in many pharmaceuticals.[8] The reaction couples
the aryl iodide with an organoboron compound, typically a boronic acid or ester.[9][10]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving a
palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0)
center, followed by transmetalation with the activated boronic acid (boronate), and concluding
with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

e Setup: To an oven-dried Schlenk flask, add 2-Fluoro-5-iodo-1,3-dimethylbenzene (1.0 eq),
the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a
base (e.g., K2COs or Cs2CO0s3, 2-3 eq).

» Solvent Addition: Evacuate and backfill the flask with an inert gas (N2 or Ar) three times. Add
a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
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e Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or
LC-MS.

o Workup & Purification: After cooling to room temperature, dilute the mixture with water and
extract with an organic solvent. The combined organic layers are washed, dried, and
concentrated. Purification is typically achieved via column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is arguably one of the most important transformations
in drug development.[11] The Buchwald-Hartwig amination provides a general and efficient
method for coupling aryl halides with a wide range of primary and secondary amines.[12][13]

Mechanism Insight: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst.
The cycle involves oxidative addition of the aryl iodide, coordination of the amine,
deprotonation by a base to form a palladium-amido complex, and subsequent reductive
elimination to yield the arylamine product.[14][15] The choice of phosphine ligand is critical for

catalyst efficiency and substrate scope.[13]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

e Setup: In a glovebox or under an inert atmosphere, combine 2-Fluoro-5-iodo-1,3-
dimethylbenzene (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pdz(dba)s,
1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong,
non-nucleophilic base (e.g., NaOt-Bu or KsPOa, 1.5-2.0 eq).
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e Solvent & Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal
the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitor by
LC-MS).

o Workup & Purification: Cool the reaction, filter through a pad of celite to remove inorganic
salts, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by
column chromatography.

Grignard Reaction for Versatile C-C Bond Formation

The iodinated position can be converted into a highly nucleophilic organometallic species, such
as a Grignard reagent. This classic transformation opens up pathways to react with a vast
range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[16][17]

Reaction Insight: The aryl iodide reacts with magnesium metal in an anhydrous ether solvent to
form the arylmagnesium iodide.[16] This reagent is a powerful carbon nucleophile and a strong
base, reacting readily with electrophilic centers. For example, reaction with an aldehyde yields
a secondary alcohol, while reaction with CO:2 followed by an acidic workup produces a
carboxylic acid.[18]

General workflow for Grignard reagent formation and reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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